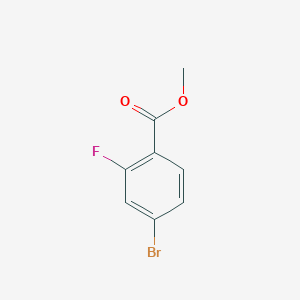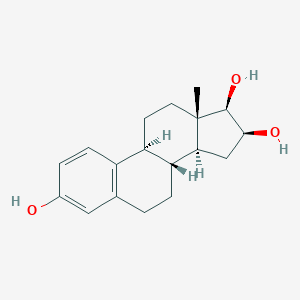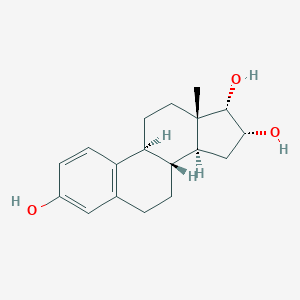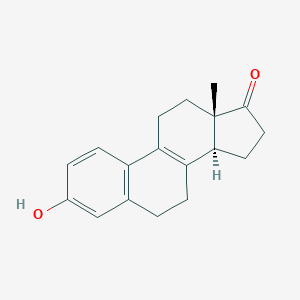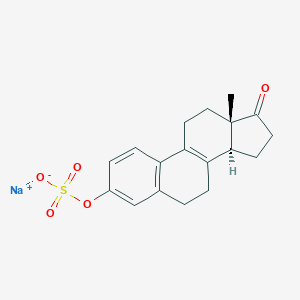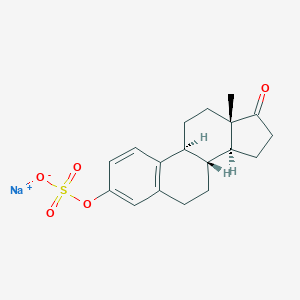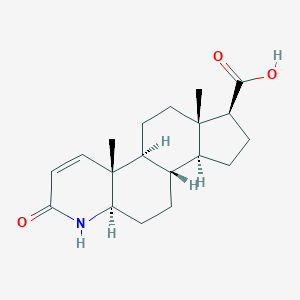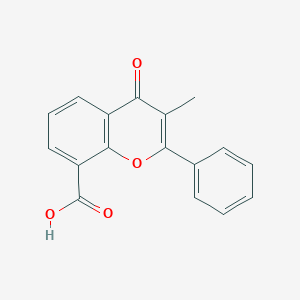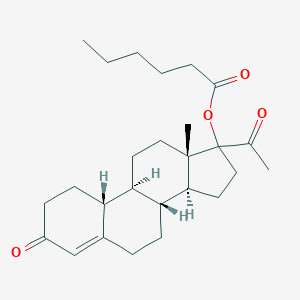
Gestonorone caproate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El caproato de gestonorona tiene varias aplicaciones de investigación científica:
Medicina: Se utiliza en el tratamiento de la hiperplasia prostática benigna y el cáncer de endometrio.
Biología: Investigación sobre sus efectos en los receptores hormonales y su función como progestágeno.
Química: Estudios sobre su síntesis, estabilidad y reactividad.
Industria: Su uso en la formulación de productos farmacéuticos.
Mecanismo De Acción
El caproato de gestonorona actúa como un agonista del receptor de progesterona, el objetivo biológico de los progestágenos como la progesterona . Se une al receptor de progesterona, imitando los efectos de la progesterona natural. Esta unión conduce a la modulación de la expresión génica y los efectos fisiológicos subsiguientes, como la inhibición de la secreción de gonadotropina .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Gestonorone caproate is a synthetic progestogen . It acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It does not have any other significant hormonal activity .
Cellular Effects
This compound exerts its effects by modulating gene expression and cellular activity in a way that diminishes estrogen-driven tissue proliferation . This is particularly beneficial in conditions such as endometriosis and uterine fibroids, where excessive growth of endometrial tissue is a primary concern . Additionally, in the context of certain cancers, this compound can inhibit the growth of hormone-sensitive tumor cells, providing a therapeutic benefit .
Molecular Mechanism
The mechanism of action of this compound is primarily centered around its interaction with progesterone receptors . As a progestogen, it mimics the activity of natural progesterone, a hormone crucial for regulating the menstrual cycle and maintaining pregnancy . By binding to progesterone receptors in target tissues, this compound exerts its effects .
Temporal Effects in Laboratory Settings
This compound has a half-life of 7.5 ± 3.1 days when administered intramuscularly . Its effects last for more than 21 days . The metabolites of this compound are eliminated 72% in feces and 28% in urine .
Metabolic Pathways
This compound undergoes reduction at the C5, C3, and C20 positions . The metabolites include 19-Norpregnanetriol and 19-Norpregnanediol-20-one .
Transport and Distribution
This compound is typically administered via intramuscular injection, a method that ensures slow and sustained release of the drug into the bloodstream . This mode of administration is particularly advantageous for maintaining steady drug levels over an extended period, which is essential for the management of chronic conditions .
Subcellular Localization
As a progestogen, it is known to bind to progesterone receptors, which are typically located in the cytoplasm and nucleus of cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El caproato de gestonorona se sintetiza mediante la esterificación del gestronol (17α-hidroxi-19-norprogesterona) con ácido caproico (ácido hexanoico). La reacción generalmente implica el uso de un catalizador ácido para facilitar el proceso de esterificación .
Métodos de Producción Industrial
La producción industrial del caproato de gestonorona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. La reacción de esterificación se lleva a cabo en grandes reactores y el producto se purifica mediante técnicas de cristalización y filtración .
Análisis De Reacciones Químicas
Tipos de Reacciones
El caproato de gestonorona experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: Reducción en las posiciones C5, C3 y C20.
Hidrólisis: Hidrólisis del enlace éster para producir gestronol y ácido caproico.
Reactivos y Condiciones Comunes
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Hidrólisis: Se pueden usar condiciones ácidas o básicas para la hidrólisis, con reactivos como ácido clorhídrico (HCl) o hidróxido de sodio (NaOH).
Productos Principales
Comparación Con Compuestos Similares
Compuestos Similares
Gestrónol: El compuesto principal del caproato de gestonorona, con actividad progestágeno similar.
Noretindrona: Otro progestágeno sintético con diferentes propiedades farmacocinéticas.
Acetato de medroxiprogesterona: Un progestágeno ampliamente utilizado con aplicaciones clínicas distintas.
Unicidad
El caproato de gestonorona es único debido a su esterificación específica con ácido caproico, que mejora sus propiedades farmacocinéticas, como una duración prolongada de la acción y una mejor biodisponibilidad cuando se administra por vía intramuscular .
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCMZMFZXXQDJ-UKNJCJGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871837 | |
| Record name | Gestonorone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253-28-7 | |
| Record name | Gestonorone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gestonorone caproate [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gestonorone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gestonorone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gestonorone caproate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GESTONORONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38E620NS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does gestonorone caproate influence the levels of luteinizing hormone (LH) in the body?
A2: [] Yes, research indicates that treatment with this compound can suppress plasma LH and serum LH levels. This effect is also observed with another antiandrogen, cyproterone acetate. []
Q2: What is the impact of this compound on the mammary gland development in fetuses?
A3: [] Studies on mice have shown that administering this compound during the initial differentiation of mammary gland rudiments in fetuses can lead to the feminization of some mammary rudiments in male fetuses. [] The exact mechanisms behind this are still under investigation, but androgenic, antiandrogenic, or antigonadotropic effects of the progestogen are considered as possibilities.
Q3: Has this compound demonstrated any clinical efficacy in treating BPH?
A4: [, ] Yes, several studies have explored the use of this compound in managing BPH. Clinical results suggest that it can bring about both subjective and objective improvements in patients, with some studies reporting a reduction in residual urine volume and improvement in uroflowmetry. [] Additionally, cystoscopic examinations after treatment have suggested a reduction in urethral lumen occlusion in a significant proportion of patients. []
Q4: Are there any histological changes observed in endometrial carcinoma after treatment with this compound?
A6: [] Yes, studies involving pre-hysterectomy administration of this compound in patients with stage I endometrial carcinoma have revealed notable histological changes. The treatment generally led to tumor regression and increased differentiation, particularly in tumors that initially exhibited some degree of differentiation. []
Q5: What are some of the limitations of using this compound?
A7: [] Despite its potential benefits, this compound use comes with certain limitations. A significant concern is the potential for side effects, especially those related to sexual function. Progestational agents like this compound can interfere with the pituitary-gonadal axis, leading to sexual dysfunction in some patients. [] Another point to note is the potential for prostate cancer to co-exist with BPH, which necessitates careful diagnosis and monitoring as antiandrogen therapy might mask or influence the progression of prostate cancer. []
Q6: How does the duration of this compound treatment affect its efficacy in reducing prostate size?
A8: [] Studies using transrectal ultrasonography to monitor prostatic weight in patients undergoing this compound treatment for BPH have provided insights into the impact of treatment duration. The findings suggest that while discontinuation of treatment often leads to prostate re-enlargement, continuous administration might not always guarantee a consistent reduction in size. [] While some cases show continued size reduction with prolonged treatment, others demonstrate an initial rapid decrease followed by stabilization or even gradual re-enlargement despite continued therapy. []
Q7: Has research identified any specific genes associated with the risk of developing BPH that could be potential targets for this compound?
A9: [] Yes, a genome-wide association study (GWAS) has identified a potential link between a variant in the progesterone receptor (PGR) gene and BPH risk. [] This finding is particularly relevant as this compound is a PGR agonist and its mechanism of action involves interacting with the progesterone receptor. [] This discovery highlights the potential of using genetic information to identify individuals who might benefit most from this compound treatment.
Q8: Have there been any observations of specific cell types within prostatic tissue following this compound treatment?
A10: [] Yes, during electron microscopic studies on the effects of this compound on benign prostatic hyperplasia, researchers have observed the presence of endocrine or argyrophil cells in prostatic adenoma tissue. [] While the significance of this finding is not fully understood, it suggests that this compound might influence the cellular composition of prostatic tissue, potentially contributing to its therapeutic effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



